REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)O[C:2]2=[O:3].[H-].[Na+].CI.[C:17]([O:25]CC)(=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].[ClH:28]>CN(C)C(=O)C.O.CO>[CH2:22]([O:21][C:19]([C:18]1[C:17](=[O:25])[N:6]([CH3:5])[C:7]2[C:1]([C:2]=1[OH:3])=[C:11]([Cl:28])[CH:10]=[CH:9][CH:8]=2)=[O:20])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
The remaining methyl iodide was removed uuder vacuum
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 85° C. for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
An emulsion was formed which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
WAIT
|
Details
|
on standing in a refrigerator for 72 hours
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The crystalline mass was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, water/methanol (1:1) and heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(N(C2=CC=CC(=C2C1O)Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |